molecular formula C25H20ClNO3S B2631226 4-Chlorophenyl 4-methyl-2-(2-methylphenoxy)-6-phenyl-3-pyridinyl sulfone CAS No. 339103-44-5

4-Chlorophenyl 4-methyl-2-(2-methylphenoxy)-6-phenyl-3-pyridinyl sulfone

Cat. No.: B2631226
CAS No.: 339103-44-5
M. Wt: 449.95
InChI Key: YSEPORGMKAOKIW-UHFFFAOYSA-N
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Description

The compound “4-Chlorophenyl 4-methyl-2-(2-methylphenoxy)-6-phenyl-3-pyridinyl sulfone” is a complex organic molecule. It contains several functional groups and structural features, including a chlorophenyl group, a methylphenoxy group, a phenyl group, and a pyridinyl sulfone group. These groups could potentially confer a variety of chemical properties and reactivities to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the sulfone group could potentially participate in oxidation-reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. These could include properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Sulfonation and Sulfation Reactions

The compound has been studied in the context of sulfonation reactions. Specifically, the sulfonation of methyl phenyl sulfate with concentrated aqueous sulfuric acid was observed to yield sulfonic acids. These reactions are significant in understanding the chemical behavior and potential applications of the compound in various industrial processes, such as the production of dyes, detergents, and surfactants (Wit & Cerfontain, 2010).

Polymer Applications

The compound's derivatives have been used in the synthesis of aromatic poly(ether ketone)s, highlighting its potential in the development of high-performance polymers. These polymers exhibit high glass transition temperatures, thermal stability, and flame-retardant properties, making them suitable for advanced engineering applications (Zhang et al., 2020).

Synthesis of Arylsulfonyl Derivatives

The compound has been involved in the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols. This process allows for the creation of pyrrolidine-1-sulfonylarene derivatives, which are valuable in the development of various pharmaceuticals and complex organic molecules (Smolobochkin et al., 2017).

Dye Synthesis and Leather Application

Research has been conducted on synthesizing new acid dyes from the compound and its derivatives for leather applications. These dyes, when applied to crust leather, exhibited desirable dyeing properties and enhanced fastness when complexed with metals. This showcases the compound's relevance in textile and leather industries (Hussain et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the structure of the compound. Without more information, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide detailed safety information .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, investigating its potential biological activity, or developing new synthetic routes .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4-methyl-2-(2-methylphenoxy)-6-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO3S/c1-17-8-6-7-11-23(17)30-25-24(31(28,29)21-14-12-20(26)13-15-21)18(2)16-22(27-25)19-9-4-3-5-10-19/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEPORGMKAOKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=C(C(=CC(=N2)C3=CC=CC=C3)C)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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